1-Fluoro-4,5-dimethoxy-2-nitrobenzene
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Overview
Description
1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the CAS Number: 959081-93-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is this compound .
Synthesis Analysis
1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .Scientific Research Applications
Synthesis and Characterization
1-Fluoro-4,5-dimethoxy-2-nitrobenzene has been synthesized and characterized using various techniques. In a study, this compound was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with a yield of 90%. The structure was confirmed by X-ray crystallography, and it was further characterized using techniques like 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Studies
Various studies have explored the reactions of this compound with different chemicals. For example, research on the relative mobilities of the nitro group and fluorine atom in this compound by the action of phenols in the presence of potassium carbonate has been conducted. These studies provide insights into the reactivity and mechanisms of reactions involving this compound (Khalfina & Vlasov, 2005).
Pharmaceutical Applications
In the pharmaceutical field, this compound has been utilized as a starting material or intermediate in the synthesis of various drugs. For instance, it was used in the synthesis of Vortioxetine Hydrobromide, an antidepressant medication. The process involved nucleophilic substitution and condensation steps, demonstrating the compound's utility in complex pharmaceutical syntheses (Fang, Hao, Wu, & Junda, 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, particularly those involved in cellular signaling and metabolic pathways .
Mode of Action
It’s known that nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . This suggests that 1-Fluoro-4,5-dimethoxy-2-nitrobenzene may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other nitrobenzene derivatives, it may influence pathways related to cellular signaling and metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, suggest that it may have reasonable bioavailability .
Result of Action
Based on its chemical structure and reactivity, it may induce changes in cellular signaling and metabolic processes .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
1-fluoro-4,5-dimethoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMDYIAERBGUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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